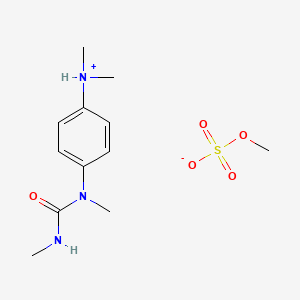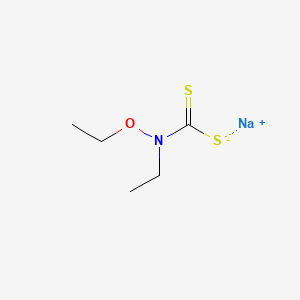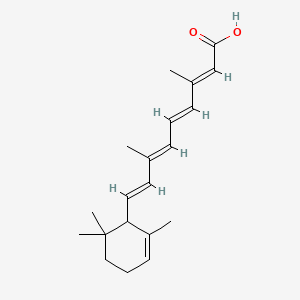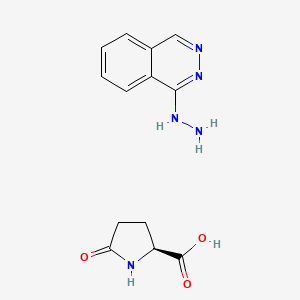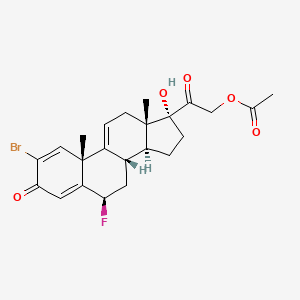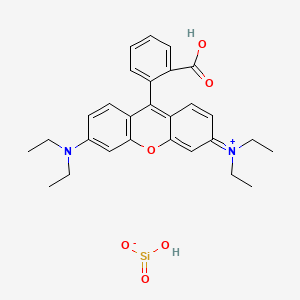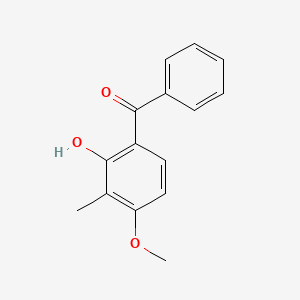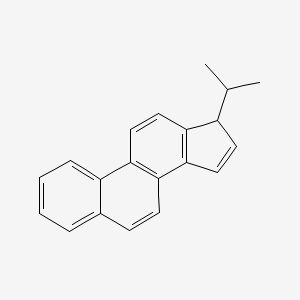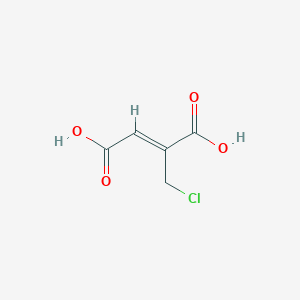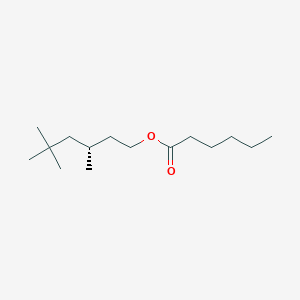
3,5,5-Trimethylhexyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethylhexyl hexanoate is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of 3,5,5-trimethylhexanol and hexanoic acid. This compound is known for its use in various industrial applications, particularly in the formulation of personal care products due to its emollient properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexyl hexanoate is typically synthesized through an esterification reaction between 3,5,5-trimethylhexanol and hexanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then separated and purified using techniques such as distillation and crystallization to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,5-Trimethylhexyl hexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of 3,5,5-trimethylhexanol and hexanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products Formed
Hydrolysis: 3,5,5-Trimethylhexanol and hexanoic acid
Transesterification: New ester and alcohol depending on the reactants used.
Applications De Recherche Scientifique
3,5,5-Trimethylhexyl hexanoate has several applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in personal care products, such as lotions and creams, for its emollient properties.
Mécanisme D'action
The mechanism of action of 3,5,5-trimethylhexyl hexanoate is primarily related to its role as an emollient. It forms a protective layer on the skin, reducing water loss and providing a smooth, soft texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving hydration .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5,5-Trimethylhexyl acetate
- 3,5,5-Trimethylhexyl formate
- 3,5,5-Trimethylhexyl acrylate
Uniqueness
Compared to similar compounds, 3,5,5-trimethylhexyl hexanoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its higher molecular weight and longer carbon chain contribute to its superior emollient properties, making it more effective in personal care formulations .
Propriétés
Numéro CAS |
73019-16-6 |
|---|---|
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
[(3R)-3,5,5-trimethylhexyl] hexanoate |
InChI |
InChI=1S/C15H30O2/c1-6-7-8-9-14(16)17-11-10-13(2)12-15(3,4)5/h13H,6-12H2,1-5H3/t13-/m0/s1 |
Clé InChI |
WZMVJDFJGFHBEJ-ZDUSSCGKSA-N |
SMILES isomérique |
CCCCCC(=O)OCC[C@H](C)CC(C)(C)C |
SMILES canonique |
CCCCCC(=O)OCCC(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol;prop-2-enoic acid](/img/structure/B12690523.png)
![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)

